3-(anilinosulfonyl)-N-(2-pyridinylmethyl)benzamide -

3-(anilinosulfonyl)-N-(2-pyridinylmethyl)benzamide

Catalog Number: EVT-4740646
CAS Number:
Molecular Formula: C19H17N3O3S
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Quorum Sensing Inhibitors: [] These compounds interfere with bacterial communication systems (quorum sensing), potentially leading to new strategies for combating bacterial infections and biofilm formation.
  • Histone Deacetylase (HDAC) Inhibitors: [, , , ] HDAC inhibitors play a role in regulating gene expression by modifying histone proteins. Benzamide derivatives exhibiting HDAC inhibitory activity show promise as anticancer agents.
  • Calcium Release-Activated Calcium (CRAC) Channel Inhibitors: [] These inhibitors target CRAC channels involved in T-cell activation, offering potential therapeutic options for treating inflammatory and autoimmune diseases.
  • PET Radioligands: [, ] Certain benzamide derivatives labeled with positron-emitting isotopes are valuable tools for visualizing specific biological targets in living organisms using Positron Emission Tomography (PET).
Synthesis Analysis
  • Nucleophilic Substitution: This reaction involves the displacement of a leaving group (e.g., halogen) on an aromatic ring by a nucleophile (e.g., amine). This approach is employed in synthesizing benzamide derivatives with substituted phenyl rings. [, ]
  • Dehydration Reactions: [] These reactions eliminate water molecules to form new bonds, often employed in creating amide linkages from carboxylic acids and amines.
  • Click Chemistry: [] This efficient and modular approach utilizes copper-catalyzed azide-alkyne cycloaddition to attach a radiolabeled prosthetic group to peptides, enabling the development of PET radiotracers.
Molecular Structure Analysis
  • X-ray Crystallography: [, , , , , , , , , , , ] This technique provides detailed three-dimensional structural information by analyzing the diffraction pattern of X-rays passing through a crystal of the compound. Data obtained from X-ray crystallography includes bond lengths, bond angles, dihedral angles, and intermolecular interactions.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: [, , , , ] NMR spectroscopy provides information about the type and environment of atoms in a molecule by analyzing their response to a magnetic field.
  • Infrared (IR) Spectroscopy: [, , , , ] IR spectroscopy identifies functional groups present in a molecule by analyzing their characteristic absorption of infrared radiation.
  • Mass Spectrometry (MS): [, , , , , ] MS determines the molecular weight and fragmentation pattern of a compound, providing insights into its structure.
Mechanism of Action
  • Quorum Sensing Inhibition: N-(2- and 3-pyridinyl)benzamide derivatives inhibit quorum sensing in Pseudomonas aeruginosa, potentially by interfering with the binding of signaling molecules to their receptors. []
  • HDAC Inhibition: Benzamide derivatives containing hydroxamic acid or benzamide moieties bind to the zinc ion within the active site of HDAC enzymes, inhibiting their activity. [, , ]
  • CRAC Channel Inhibition: 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide blocks CRAC channels, potentially by interacting with specific channel subunits. []
Physical and Chemical Properties Analysis
  • Solubility: [, ] The solubility of benzamide derivatives in water and organic solvents can vary significantly depending on the nature and position of substituents.
  • Lipophilicity: [, ] Lipophilicity, the tendency of a molecule to dissolve in fats, oils, and lipids, influences the absorption, distribution, and metabolism of benzamide derivatives in biological systems.
  • Melting Point: [, ] The melting point provides information about the intermolecular forces present in the crystal lattice.
Applications
  • Antimicrobial Agents: Benzamide derivatives acting as quorum sensing inhibitors offer a novel approach to combat bacterial infections by disrupting bacterial communication systems, potentially limiting biofilm formation and enhancing the effectiveness of traditional antibiotics. []
  • Anticancer Agents: Benzamide derivatives exhibiting HDAC inhibitory activity show promise as anticancer agents by modulating gene expression and inducing cell cycle arrest or apoptosis in cancer cells. [, , , ]
  • Anti-inflammatory Agents: CRAC channel inhibitors based on the benzamide scaffold hold potential for treating inflammatory and autoimmune diseases by suppressing T-cell activation and downstream inflammatory responses. []
  • Neurological Disorder Treatment: [, , ] Benzamide derivatives are being investigated for their potential in treating neurological disorders like multiple sclerosis and Alzheimer's disease by targeting specific inflammatory pathways and enzymes.
  • PET Imaging: Radiolabeled benzamide derivatives serve as valuable tools in PET imaging, enabling the visualization of specific biological targets, such as the δ-containing GABAA receptors in the brain, aiding in the diagnosis and monitoring of various neurological conditions. [, ]

N-(2- and 3-Pyridinyl)benzamide derivatives

  • Compound Description: This class of compounds was investigated for their quorum sensing inhibitory activity against Pseudomonas aeruginosa and their potential as anti-biofilm agents. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

  • Compound Description: (S)-17b demonstrated potent inhibitory activity against human class I histone deacetylase (HDAC) isoforms and the human myelodysplastic syndrome cell line (SKM-1). It also exhibited antitumor activity in vivo. []

N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl] ethyl]-2-(trifluoromethyl) benzamide (Fluopyram, FLP)

  • Compound Description: FLP is a benzamide derivative used for seed detoxification and as a foliar application. It exhibits low toxicity in mammals but has been shown to potentially stimulate tumor growth. Microbial bioremediation strategies for FLP attenuation have been investigated. []

N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide

  • Compound Description: This compound, along with its 4-methoxy derivative, has been investigated for its crystal structure and intermolecular interactions using Hirshfeld surface analysis. The study highlights the importance of strong and weak hydrogen bonds in their crystal packing. []

N-[2-(3-Methylthio(1,2,4-Thiadiazol-5-Ylthio))Acetyl] Benzamide

  • Compound Description: Molecular docking studies of this molecule with DNA and α5β1 integrin revealed binding affinities relevant to anticancer research. The study aimed to understand its potential mechanism of action in cancer therapy. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

  • Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It exhibits a remarkable pharmacokinetic profile and demonstrated efficacy in in vivo rheumatoid arthritis models, leading to its identification as a clinical candidate. []

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

  • Compound Description: FNA is a potent HDAC3 inhibitor exhibiting class I HDAC selectivity and strong antiproliferative activity against the HepG2 cell line. In vivo studies demonstrated significant tumor growth inhibition. []

2-Hydroxy-N-(2-phenylethyl)benzamide (SAL-3)

  • Compound Description: SAL-3 is a new derivative that has been studied using fluorescence spectroscopy. It exhibits interesting dual fluorescence phenomena in water and polar solvents, attributed to conformational effects and excited state intramolecular proton transfer (ESIPT). []
  • Compound Description: Complex 2 is a dimeric copper(II) complex with square-pyramidal geometry, showing promising antiproliferative activity against several human cancer cell lines, including 8505C, MCF-7, 518A2, and SW480. []

N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide derivatives

  • Compound Description: This series of compounds was designed and synthesized as potential anti-breast cancer agents. They were tested against the MDA-MB-231 breast cancer cell line, with several exhibiting promising activity. []

4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2OMe)

  • Compound Description: DS2OMe is a selective ligand for the δ-subunit-containing γ-aminobutyric acid type A receptors (GABAA receptors). Its carbon-11 labeled analog ([11C]DS2OMe) showed promise as a brain-penetrant positron emission tomography (PET) radioligand for visualizing δ-containing GABAA receptors. [, ]

N-(2-chloro-phenyl-carbamothioyl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamothioyl)-4-fluoro-benzamide

  • Compound Description: These two benzamide derivatives were synthesized and analyzed for their crystal structures and intermolecular interactions. The study highlighted the influence of halogen substitution on crystal packing. []

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

  • Compound Description: JC-171 is a hydroxyl sulfonamide analog that acts as a potent and selective NLRP3 inflammasome inhibitor. It exhibits efficacy in in vivo models of multiple sclerosis, making it a potential therapeutic agent for treating inflammatory and neurological disorders. []

N-Aroyl-N’-(2-pyridyl)thiourea Derivatives

  • Compound Description: This group of compounds was investigated for their intermolecular interactions using Hirshfeld surface analysis and two-dimensional fingerprint plots. The study focused on understanding the nature and strength of these interactions in the solid state. []
  • Compound Description: This series of benzamide derivatives exhibits potent and selective inhibitory activity against HDAC3, a class I HDAC isoform. They display promising antiproliferative effects and have been studied for their potential as anticancer agents. []

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

  • Compound Description: RAF709 is a potent, selective, and efficacious B/C RAF inhibitor designed to target RAS mutant cancers. Its development focused on improving drug-like properties, such as solubility and cellular activity. []

N-2-pyridinylmethyl-N'-arylmethyl-diaminomaleonitriles

  • Compound Description: This group of compounds functions as highly selective chromogenic chemodosimeters for copper (II) ions (Cu2+). They enable the colorimetric detection of Cu2+ through copper(II)-promoted air oxidation. []

3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide

  • Compound Description: This compound is a trifluoromethyl-substituted benzanilide that exhibits concomitant dimorphism, meaning it exists in two different crystal forms simultaneously. Both forms have been structurally characterized, revealing differences in their crystal packing and intermolecular interactions. []

Diaqua{2,6-bis[N-(2-pyridinylmethyl)carbamoyl]phenolato-κ2 O1,O2}zinc(II)

  • Compound Description: This compound is a zinc(II) complex where the zinc ion is coordinated by a ligand containing the 2-pyridinylmethyl carbamoyl moiety. The crystal structure reveals a three-dimensional network stabilized by hydrogen bonds and π-π interactions. []

N-[2-(Maleimido)ethyl]-3-(trimethylstannyl)benzamide (MSB)

  • Compound Description: MSB is a novel coupling reagent used for disulfide-based conjugation in the development of astatine-211 labeled antibodies for targeted alpha therapy of metastatic cancers. []

trans-Bis(N-{2-[2-(3-methyl-1H-pyrazol-5-yl-κN2)acetamido-κO]phenyl}benzamide)bis(perchlorato-κO)copper(II)

  • Compound Description: This compound is a copper(II) complex where the copper ion is coordinated by two benzamide-containing ligands. The crystal structure reveals an axially elongated octahedral geometry around the copper center. []

3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide

  • Compound Description: These three benzamide derivatives have been structurally characterized using X-ray crystallography. The study focused on understanding the influence of halogen substituents on the molecular conformation and crystal packing of these compounds. []

N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives

  • Compound Description: This class of thiazolidinone-containing benzamides has been explored for its antimicrobial activity against various bacterial and fungal strains. The structure-activity relationship studies revealed that derivatives with electron-donating groups on the phenyl ring generally exhibited better antimicrobial activity. []

2-Amino-N-(2-chloropyridin-3-yl)benzamide

  • Compound Description: This benzamide derivative has been synthesized and its crystal structure has been determined, revealing the presence of intermolecular hydrogen bonds contributing to the crystal packing. []

N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate

  • Compound Description: This benzamide derivative has been synthesized and characterized using X-ray crystallography. The study revealed the presence of an extensive network of hydrogen bonds contributing to the stability of the crystal structure. []

Benzamide 4-(4-(4-(((3r,5r)-5-((1h-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)-3-methylphenyl)piperazin-1-yl)-n-(2-hydroxycyclohexyl) (no assigned name)

  • Compound Description: This benzamide derivative has been identified as a potential antifungal agent. []

N-(2-2-[1-(3-aminophenyl)ethylidene]hydrazino-2-oxoethyl)benzamide (LH)

  • Compound Description: LH is a Schiff base ligand that has been used to synthesize divalent nickel, copper, and cadmium complexes. The complexes were characterized using various spectroscopic techniques and their electrochemical properties were investigated. []

3-Chloro-N-(2-nitrophenyl)benzamide

  • Compound Description: The crystal structure of this benzamide derivative has been determined, revealing the presence of intra- and intermolecular hydrogen bonds contributing to the crystal packing. []
  • Compound Description: A series of N-(2-aminophenyl)-benzamide derivatives has been subjected to 3D-QSAR and molecular docking studies to understand their inhibitory activity against HDAC2. The study identified structural features important for HDAC2 inhibition and provided insights into the binding interactions between these compounds and the enzyme. []

N-(2-(2-Benzilidenehydrazinecarbonyl)phenyl)benzamide derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their cytotoxic and antioxidant activities. Some derivatives showed promising anticancer activity against the A549 lung cancer cell line. []

4-bromo-N-(2-hydroxyphenyl)benzamide

  • Compound Description: The crystal structure of this benzamide derivative has been determined, revealing intermolecular hydrogen bonding interactions contributing to its crystal packing. []

2-Chloro-N-(2-chlorobenzoyl)-N-(2-ethyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

  • Compound Description: The crystal structure of this complex benzamide derivative has been determined, providing insights into its molecular conformation and packing arrangement. []

2-Bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]-3-(1-methyl-1H-benzimidazol-2-yl)benzamide

  • Compound Description: The crystal structure of this benzamide derivative has been analyzed, providing details about its molecular geometry and intermolecular interactions in the solid state. []

4-(1H-imidazol-1-yl)-N-(2-(3-(4-methylbenzyl)ureido)ethyl)benzamide (IMUEB)

  • Compound Description: IMUEB is an imidazole-containing benzamide derivative that has shown promising anticancer activity against the A549 lung cancer cell line. Studies indicate that it induces apoptosis and inhibits cell proliferation and migration. []

4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide

  • Compound Description: This benzamide derivative has been synthesized and characterized using spectroscopic techniques and single-crystal X-ray diffraction. The study provided detailed insights into its molecular structure and crystal packing arrangement. []

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide

  • Compound Description: This naphthol-containing benzamide derivative was synthesized and characterized using various spectroscopic techniques. The study focused on developing an efficient synthetic route for this compound. []

Poly-[2,5-di-N-(2,2,6,6-tetramethyl-4-piperidine-N-oxyl)benzamide] aniline

  • Compound Description: This polymer, incorporating the benzamide moiety, has been investigated as a potential cathode material for lithium-ion batteries. The study focused on its electrochemical properties and its capacity for charge storage. []
  • Compound Description: This class of benzamide derivatives has been patented for its potential as P2X7 inhibitors. P2X7 receptors are involved in various inflammatory and neurological processes, making these compounds potential therapeutic candidates for related diseases. []

4-[18F]fluoro-3-nitro-N-2-propyn-1-yl-benzamide ([18F]FNPB)

  • Compound Description: [18F]FNPB is a fluorine-18 labeled benzamide derivative developed as a prosthetic group for efficiently labeling peptides for positron emission tomography (PET) imaging. It exhibits high stability and good labeling efficiency. []

N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl-benzofuran-3-yl]-benzamide

  • Compound Description: This benzamide derivative has been synthesized and its crystal structure has been determined, revealing intra- and intermolecular interactions contributing to its packing arrangement. []

(E)-N-(2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)ethyl)benzamide

  • Compound Description: This benzamide derivative is patented for its potential in preventing and treating neurodegenerative diseases, particularly Alzheimer's disease. It is believed to act by suppressing Aβ decomposition. []

N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluorobenzamide

  • Compound Description: This compound is a flavor modifier that has been evaluated for its safety. []

4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787)

  • Compound Description: GSK3787 is a selective and irreversible peroxisome proliferator-activated receptor delta (PPARδ) antagonist. It covalently binds to Cys249 within the PPARδ binding pocket. []

3-Chloro-N-(2-chlorophenyl)benzamide

  • Compound Description: This benzamide derivative's crystal structure has been determined, providing insights into its molecular conformation and the intermolecular interactions stabilizing its crystal packing. []

3-Chloro-N-(2-methylphenyl)benzamide

  • Compound Description: The crystal structure of this benzamide derivative has been analyzed, revealing details about its molecular geometry and intermolecular hydrogen bonding interactions. []

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl)benzamide

  • Compound Description: This benzamide derivative, incorporating a 1,3,4-oxadiazole ring, has been synthesized and its crystal structure has been determined using X-ray diffraction. []

N-(2,2-[1-(3-Aminophenyl)ethylidene]hydrazino-2-oxoethyl)benzamide (aehb)

  • Compound Description: aehb is a Schiff base ligand that forms complexes with Ni2+, Cu2+, and Cd2+ ions. Its complexation behavior and the stability constants of its metal complexes have been studied using potentiometric methods in various media, including aqueous dioxane and micellar solutions. []

Properties

Product Name

3-(anilinosulfonyl)-N-(2-pyridinylmethyl)benzamide

IUPAC Name

3-(phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C19H17N3O3S/c23-19(21-14-17-10-4-5-12-20-17)15-7-6-11-18(13-15)26(24,25)22-16-8-2-1-3-9-16/h1-13,22H,14H2,(H,21,23)

InChI Key

QEZSPWPJKFYTOT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.